4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidinone moiety
Vorbereitungsmethoden
The synthesis of 4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone can be achieved through several routes. One common method involves the construction of the pyridine ring from a trifluoromethyl-containing building block . Another approach is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents such as halides or amines are used. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone can be compared with other trifluoromethylpyridine derivatives. Similar compounds include:
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals.
Sulfoxaflor: An insecticide based on the 6-(trifluoromethyl)pyridine structure. The uniqueness of this compound lies in its specific combination of the pyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9F3N2O |
---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
4-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)8-2-1-6(4-14-8)7-3-9(16)15-5-7/h1-2,4,7H,3,5H2,(H,15,16) |
InChI-Schlüssel |
BDMBMKAESCPBSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)C2=CN=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.